Butyl 3-aminobenzoate
Overview
Description
Synthesis Analysis
The synthesis of butyl 3-aminobenzoate involves palladium-catalyzed reactions and can serve as an intermediate in the production of target molecules such as PROTACs. For instance, a study detailed the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, showcasing a step in the synthesis route where palladium catalyzed Suzuki reactions played a crucial role, achieving a yield of 96.7% under optimal conditions (Zhang et al., 2022).
Molecular Structure Analysis
Research on compounds closely related to butyl 3-aminobenzoate, such as 3,4-Di-t-butylbenzoic acid, has demonstrated the importance of X-ray diffraction in determining molecular structures. For example, 3,4-Di-t-butylbenzoic acid was analyzed using X-ray diffraction, revealing a triclinic crystal structure, which helps in understanding the spatial arrangement of atoms within similar compounds (Hambley, Sternhell, & Tansey, 1990).
Chemical Reactions and Properties
Studies have also explored the chemical reactions and properties of related compounds, such as the synthesis of butyl p-hydroxybenzoate using aminosulfonic acid as a catalyst. This process demonstrates the reactivity and potential chemical transformations of butyl 3-aminobenzoate under various conditions, yielding insights into its functional group reactivity and potential for further chemical modification (Jian, 2004).
Physical Properties Analysis
Although the specific physical properties of butyl 3-aminobenzoate were not directly mentioned in the available research, studies on similar compounds provide a proxy for understanding. The physical characteristics such as melting points, solubility, and crystalline structure can be inferred from related benzene derivatives, which often share similar physicochemical traits.
Chemical Properties Analysis
The chemical properties of butyl 3-aminobenzoate, such as acidity, basicity, and reactivity towards various chemical reagents, can be deduced from studies on analogous compounds. For instance, the synthesis and analysis of butyl p-hydroxybenzoate offer insights into the esterification reactions and potential chemical stability of butyl 3-aminobenzoate in different environments (Du-lin, 2007).
Scientific Research Applications
Topical Anesthetic : Butyl 3-aminobenzoate is a topical anesthetic used for surface anesthesia and in painful injections, as in the case with erythromycin ethyl succinate. It has a structural similarity to benzocaine (Ketel & Bruynzeel, 1991)(Ketel & Bruynzeel, 1991).
Long-Acting Treatment for Chronic Pain : It has been formulated to provide long-acting treatment for chronic pain. In a study, the suspension containing poly(ethylene glycol) and polysorbate 80 was found to yellow under ambient conditions due to the oxidative degradation of poly(ethylene glycol) (Ginsburg et al., 2000)(Ginsburg et al., 2000).
Cascade Engineered Synthesis of Butamben : A new multifunctional heterogeneous catalyst was synthesized for the direct synthesis of n-butyl-p-aminobenzoate by hydrogenation and esterification (Wagh & Yadav, 2020)(Wagh & Yadav, 2020).
Inhibition of Sensory Neuronal TRPs : Butamben is known to inhibit TRPA1 and TRPV4 transient receptor potential channels in sensory neurons, contributing to its analgesic mechanisms (Bang et al., 2012)(Bang et al., 2012).
Effects on L-Type Barium Currents in PC12 Cells : It inhibits total and L-type barium currents in PC12 cells, which might be involved in its analgesic action (Rampaart et al., 2008)(Rampaart et al., 2008).
Reproductive System Effects in Mice : Butyl paraben, a derivative, adversely affects the male mouse reproductive system, impacting spermatogenesis (Oishi, 2002)(Oishi, 2002).
Functionalized Conducting Copolymers : In material science, butyl 3-aminobenzoate has been used in the copolymerization of aniline, which improves the properties of polyaniline (Moghadam et al., 2010)(Moghadam et al., 2010).
Inhibition of A-Type K+ Channels : Butamben inhibits A-type K+ currents in dorsal root ganglion neurons, contributing to its use in chronic pain treatment (Winkelman et al., 2005)(Winkelman et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
butyl 3-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJXIVZCGTINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579460 | |
Record name | Butyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-aminobenzoate | |
CAS RN |
26218-03-1 | |
Record name | Butyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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